(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde
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Overview
Description
(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a furan and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of (3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-3-carbaldehyde: A simpler analog with similar reactivity but lacking the fused furan ring.
Furo[3,4-d]isoxazole derivatives: Compounds with variations in the substituents on the furan and isoxazole rings.
Uniqueness
(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Biological Activity
(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a fused ring system combining furan and isoxazole structures, which may contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
- Molecular Formula : C₆H₇NO₃
- Molecular Weight : 141.12 g/mol
- CAS Number : 1392811-96-9
Property | Value |
---|---|
Molecular Formula | C₆H₇NO₃ |
Molecular Weight | 141.12 g/mol |
CAS Number | 1392811-96-9 |
Synthesis
The synthesis of this compound typically involves cyclization reactions between furan derivatives and isoxazole precursors under specific conditions. Common solvents used include dichloromethane or toluene with heating to facilitate the reaction .
Anticancer Properties
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of related isoxazole compounds against the human promyelocytic leukemia cell line HL-60 using the MTT assay. The IC₅₀ values ranged from 86 to 755 μM for different compounds tested . Specifically:
- Isoxazole Compound (3) : Induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels.
- Isoxazole Compound (6) : Showed an opposite effect on Bcl-2 but also increased p21^WAF-1 levels.
These findings suggest that the biological activity of these compounds may involve mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. This includes modulation of enzyme activity or receptor binding that can influence signaling pathways related to cell growth and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of isoxazole derivatives:
- Study on Anticancer Activity :
-
Antimicrobial Activity Assessment :
- Objective : Test antimicrobial efficacy against bacterial strains.
- Results : Isoxazole derivatives exhibited varying degrees of antimicrobial activity; however, specific data on (3aS,6aS)-rel compound remains to be detailed in future studies.
Properties
IUPAC Name |
(3aS,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-1-5-4-2-9-3-6(4)10-7-5/h1,4,6H,2-3H2/t4-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBOXPOXWBJBU-INEUFUBQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)ON=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CO1)ON=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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